molecular formula C26H25NO4 B5962869 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one

4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one

Cat. No. B5962869
M. Wt: 415.5 g/mol
InChI Key: IPVLTTPULAPXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one, also known as BMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMOM is a heterocyclic compound that belongs to the oxazole family and has a molecular formula of C27H25NO3.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has also been found to inhibit the expression of various oncogenes and growth factors, including EGFR and VEGF.
Biochemical and Physiological Effects
4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has also been shown to possess antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one, including the development of new synthetic methods for its preparation, the investigation of its potential applications in material science, and the development of new cancer therapies based on its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one and its potential side effects.

Synthesis Methods

The synthesis of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one can be achieved through various methods, including the reaction of 4-methoxybenzaldehyde and 4-methylacetophenone with ammonium acetate and acetic anhydride. The reaction mixture is then heated under reflux conditions to yield 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one as a white crystalline solid.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-18-4-6-19(7-5-18)16-17-27-24(20-8-12-22(29-2)13-9-20)25(31-26(27)28)21-10-14-23(30-3)15-11-21/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVLTTPULAPXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2C(=C(OC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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